molecular formula C11H14INS B12950685 N-(4-Iodo-3-methylbenzyl)thietan-3-amine

N-(4-Iodo-3-methylbenzyl)thietan-3-amine

Cat. No.: B12950685
M. Wt: 319.21 g/mol
InChI Key: FPFWJZQWYNXJGR-UHFFFAOYSA-N
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Description

N-(4-Iodo-3-methylbenzyl)thietan-3-amine is a thietane-derived amine featuring a 4-iodo-3-methylbenzyl substituent. The thietane ring (a four-membered saturated heterocycle containing sulfur) is substituted with an amine group at the 3-position, which is further functionalized with a benzyl group bearing iodine and methyl groups at the 4- and 3-positions of the aromatic ring, respectively. This structural motif combines steric bulk, aromaticity, and halogenation, making it a candidate for applications in medicinal chemistry, radiopharmaceuticals, or materials science.

Properties

Molecular Formula

C11H14INS

Molecular Weight

319.21 g/mol

IUPAC Name

N-[(4-iodo-3-methylphenyl)methyl]thietan-3-amine

InChI

InChI=1S/C11H14INS/c1-8-4-9(2-3-11(8)12)5-13-10-6-14-7-10/h2-4,10,13H,5-7H2,1H3

InChI Key

FPFWJZQWYNXJGR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CNC2CSC2)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Iodo-3-methylbenzyl)thietan-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-iodo-3-methylbenzyl chloride and thietan-3-amine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

    Procedure: The 4-iodo-3-methylbenzyl chloride is reacted with thietan-3-amine in an appropriate solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), under reflux conditions. The reaction mixture is then purified using standard techniques like column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-Iodo-3-methylbenzyl)thietan-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.

    Substitution: The iodine atom in the benzyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Ammonia, thiols, sodium hydroxide, and dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted benzyl derivatives with various functional groups.

Scientific Research Applications

N-(4-Iodo-3-methylbenzyl)thietan-3-amine has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of N-(4-Iodo-3-methylbenzyl)thietan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Structural and Functional Analysis

The compound is compared below with two structurally related thietan-3-amine derivatives:

N-(4-Fluorobutyl)thietan-3-amine ()

N-(3-Methylbutyl)thietan-3-amine ()

Key Differences:
  • Substituent Groups :

    • Target Compound : 4-Iodo-3-methylbenzyl group (aromatic, iodinated, bulky).
    • N-(4-Fluorobutyl)thietan-3-amine : 4-Fluorobutyl chain (aliphatic, fluorinated, linear).
    • N-(3-Methylbutyl)thietan-3-amine : 3-Methylbutyl chain (aliphatic, branched, lipophilic).
  • Fluorine in the butyl derivative increases polarity but lacks iodine’s bulk. The methylbutyl group prioritizes lipophilicity .
  • Molecular Weight :

    • The iodinated benzyl group elevates the molecular weight of the target compound (~305–328 g/mol, estimated) compared to the lighter fluorobutyl (163.26 g/mol) and methylbutyl (159.29 g/mol) analogues.
Data Table: Comparative Properties
Property N-(4-Iodo-3-methylbenzyl)thietan-3-amine N-(4-Fluorobutyl)thietan-3-amine N-(3-Methylbutyl)thietan-3-amine
Substituent 4-Iodo-3-methylbenzyl 4-Fluorobutyl 3-Methylbutyl
Molecular Formula ~C₁₀H₁₃INS (estimated) C₇H₁₄FNS C₈H₁₇NS
Molecular Weight (g/mol) ~305–328 163.26 159.29
Purity Not reported ≥97% ≥95%
Key Applications Research, radiopharmaceuticals (hypothetical) Pharmaceutical R&D Laboratory research

Research Findings and Implications

  • Physicochemical Properties :

    • The iodine atom in the target compound increases molecular weight and lipophilicity compared to fluorine or methyl-substituted analogues. This may enhance blood-brain barrier penetration or binding affinity in hydrophobic protein pockets.
    • The aromatic benzyl group enables π-π stacking interactions, absent in aliphatic derivatives.
  • Biological Activity :

    • Fluorinated derivatives like N-(4-Fluorobutyl)thietan-3-amine are prioritized in drug development due to fluorine’s metabolic stability and moderate electronegativity .
    • The methylbutyl analogue’s branched chain may improve membrane permeability, though its lower purity (≥95%) limits industrial scalability .
  • Industrial Relevance :

    • Thietan-3-amine hydrochloride () has established market demand, suggesting that iodinated or fluorinated variants could fill niches in specialized imaging or therapeutics.

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